
8-Bromoimidazo[1,5-a]pyridine chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 8-Bromoimidazo[1,5-a]pyridine
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An In-Depth Technical Guide to the Chemical Properties of 8-Bromoimidazo[1,5-a]pyridine

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals on the chemical properties, reactivity, and applications of

8-bromoimidazo[1,5-a]pyridine. This versatile heterocyclic building block is a cornerstone in

the synthesis of a wide array of functionalized molecules, particularly within the pharmaceutical

and materials science sectors.

Introduction: The Strategic Importance of the
Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry. Its

structure, a nitrogen-bridged bicyclic system, is recognized as a bioisostere of purine, enabling

it to interact with a multitude of biological targets. Derivatives of this scaffold have

demonstrated a vast range of biological activities, including antitumor, antibacterial, antiviral,

and anti-inflammatory properties[1][2].

The strategic placement of a bromine atom at the C8 position transforms the parent

heterocycle into a highly valuable and versatile synthetic intermediate. The 8-bromo substituent

serves as a robust and reactive handle, primarily for palladium-catalyzed cross-coupling

reactions, allowing for the precise and efficient introduction of diverse molecular complexity.
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This guide will elucidate the core chemical characteristics and synthetic utility of 8-
bromoimidazo[1,5-a]pyridine.

Core Physicochemical and Spectroscopic
Properties
Understanding the fundamental properties of 8-bromoimidazo[1,5-a]pyridine is critical for its

effective use in synthesis.

Physicochemical Data
The key physical and chemical identifiers for this compound are summarized below.

Property Value Reference

CAS Number 1052271-60-9 [3]

Molecular Formula C₇H₅BrN₂ [3][4]

Molecular Weight 197.03 g/mol [3]

Appearance White crystalline powder

Melting Point 190-195 °C

Solubility
Moderately soluble in polar

aprotic solvents (e.g., DMF)

SMILES BrC1=CC=CN2C1=CN=C2 [3]

InChIKey
YETMJXPCEJHPRW-

UHFFFAOYSA-N
[4]

Spectroscopic Profile
While detailed experimental spectra are substrate-dependent, the expected spectroscopic

characteristics are as follows:

¹H NMR: The proton spectrum will show distinct signals for the five aromatic protons on the

bicyclic core. The protons on the pyridine ring will typically appear in the δ 7.0-8.5 ppm
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range, with coupling constants characteristic of their ortho, meta, and para relationships. The

protons on the imidazole ring will also have unique chemical shifts.

¹³C NMR: The carbon spectrum will display seven signals corresponding to the carbons of

the imidazo[1,5-a]pyridine core. The carbon atom bearing the bromine (C8) will have its

chemical shift influenced by the halogen's electronegativity and will be a key resonance to

identify.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a

monobrominated compound, with two major peaks of nearly equal intensity ([M]+ and

[M+2]+) separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). Predicted m/z

values for common adducts include 196.97089 for [M+H]⁺ and 218.95283 for [M+Na]⁺[4].

Synthesis and Handling
Synthetic Strategies
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various

strategies, often involving the cyclization of substituted 2-aminomethylpyridines or tandem

reactions.[5][6] A common approach involves the condensation of a substituted pyridine with a

partner that provides the five-membered imidazole ring. For 8-bromoimidazo[1,5-a]pyridine
specifically, a plausible route involves the cyclization of a precursor such as N-((3-

bromopyridin-2-yl)methyl)formamide.
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Synthetic Pathway for 8-Bromoimidazo[1,5-a]pyridine

3-Bromo-2-(aminomethyl)pyridine

N-((3-bromopyridin-2-yl)methyl)formamide

Formylation
(e.g., Ac₂O, HCOOH)

8-Bromoimidazo[1,5-a]pyridine

Cyclodehydration
(e.g., POCl₃)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 8-bromoimidazo[1,5-a]pyridine.

Storage and Safe Handling
Proper handling and storage are essential to maintain the integrity of the compound.

Storage: The compound should be stored in a tightly sealed, amber glass bottle at 2-8 °C to

protect it from light and moisture.[3]

Handling: 8-Bromoimidazo[1,5-a]pyridine is a mild skin irritant. Standard laboratory safety

precautions, including the use of protective eyewear, gloves, and a lab coat, are required. All

manipulations should be performed in a well-ventilated area or a chemical fume hood to

prevent inhalation of dust.
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Chemical Reactivity: A Hub for Molecular
Diversification
The true synthetic power of 8-bromoimidazo[1,5-a]pyridine lies in the reactivity of its C-Br

bond. This position is an ideal site for introducing a wide range of functional groups, primarily

through transition metal-catalyzed cross-coupling reactions.

8-Bromoimidazo[1,5-a]pyridine

Suzuki-Miyaura
(Ar-B(OH)₂)

Pd Catalyst, Base

Buchwald-Hartwig
(R₂NH)

Pd Catalyst, Base

Sonogashira
(RC≡CH)

Pd/Cu Catalyst, Base

Metal-Halogen Exchange
(n-BuLi)

Low Temp

8-Aryl-imidazo[1,5-a]pyridine
(C-C Bond)

8-Amino-imidazo[1,5-a]pyridine
(C-N Bond)

8-Alkynyl-imidazo[1,5-a]pyridine
(C-C Bond)

8-Lithio-imidazo[1,5-a]pyridine
(Nucleophilic Intermediate)
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Caption: Key chemical transformations of 8-bromoimidazo[1,5-a]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2561441?utm_src=pdf-body
https://www.benchchem.com/product/b2561441?utm_src=pdf-body-img
https://www.benchchem.com/product/b2561441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2561441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This class of reactions is the most prominent application for 8-bromoimidazo[1,5-a]pyridine,

providing reliable pathways to C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This is a powerful method for forming C-C bonds by coupling the

bromide with an aryl or heteroaryl boronic acid (or ester). The reaction is typically catalyzed

by a palladium(0) complex in the presence of a base. This transformation is invaluable for

constructing complex biaryl structures, which are common motifs in kinase inhibitors and

other pharmaceuticals.[7]

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling

the bromide with primary or secondary amines. It is a critical tool for installing amine

functionalities, which are key for modulating solubility, basicity, and receptor interactions in

drug candidates.

Sonogashira Coupling: This reaction creates a C-C triple bond by coupling the bromide with

a terminal alkyne. It is catalyzed by a combination of palladium and copper salts. The

resulting alkynyl products can be further functionalized or used as rigid linkers in molecular

design.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling

reaction.

Objective: To synthesize 8-(4-methoxyphenyl)imidazo[1,5-a]pyridine from 8-
bromoimidazo[1,5-a]pyridine and 4-methoxyphenylboronic acid.

Materials:

8-Bromoimidazo[1,5-a]pyridine (1.0 eq)

4-Methoxyphenylboronic acid (1.3 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
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Potassium phosphate (K₃PO₄, 2.5 eq)

Anhydrous 1,4-Dioxane

Anhydrous Water

Protocol:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

8-bromoimidazo[1,5-a]pyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and

K₃PO₄.

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

The solvent mixture should be degassed prior to use by bubbling with argon for 20-30

minutes.

Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous

stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete

within 4-12 hours.

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate and wash with water, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel to yield the pure 8-(4-methoxyphenyl)imidazo[1,5-a]pyridine.

Self-Validation: The success of the protocol is validated by the complete consumption of the

starting bromide (monitored by LC-MS) and the appearance of the desired product mass.

Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution mass

spectrometry of the purified product.

Applications in Research & Development
The versatility of 8-bromoimidazo[1,5-a]pyridine makes it a valuable intermediate across

multiple scientific disciplines.
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Key Application Areas

8-Bromoimidazo
[1,5-a]pyridine

Pharmaceuticals
(Kinase Inhibitors)Suzuki Coupling,

Buchwald-Hartwig

Agrochemicals
(Herbicides)

Functionalization

Materials Science
(Fluorescent Polymers)

Polymerization
Precursor
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Caption: Major application pathways for 8-bromoimidazo[1,5-a]pyridine.

Pharmaceutical Development: This is the primary application area. The imidazo[1,5-

a]pyridine scaffold enhances ATP competitive binding in many protein kinases, making it a

crucial component in the design of kinase inhibitors for oncology and immunology. The 8-

bromo position allows for the introduction of various aryl and heteroaryl groups to probe the

solvent-exposed regions of the ATP-binding pocket, optimizing potency and selectivity.

Agrochemicals: The core structure is utilized in the development of selective herbicides that

target crucial plant enzyme systems, such as photosystem II.

Materials Science: The rigid, aromatic nature of the imidazo[1,5-a]pyridine system makes it a

candidate for creating novel fluorescent polymers and organic light-emitting diode (OLED)

materials, where the pyridine structure contributes to desirable photoluminescent properties.

Bioconjugation: The bromo functionality can be used as a handle in bioconjugation

chemistry, serving as a linker to attach the heterocyclic core to biomolecules.

Conclusion
8-Bromoimidazo[1,5-a]pyridine is more than a simple heterocyclic halide; it is a strategic

building block that provides a reliable and versatile entry point for the synthesis of complex,
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high-value molecules. Its robust reactivity in palladium-catalyzed cross-coupling reactions,

combined with the favorable biological properties of the imidazo[1,5-a]pyridine scaffold,

ensures its continued importance in drug discovery, materials science, and beyond. This guide

provides the foundational knowledge for researchers to confidently and effectively leverage the

unique chemical properties of this powerful synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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